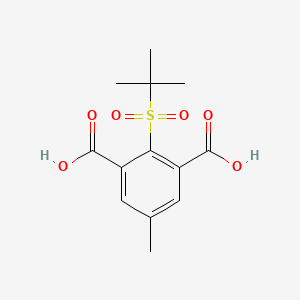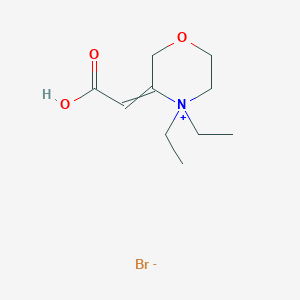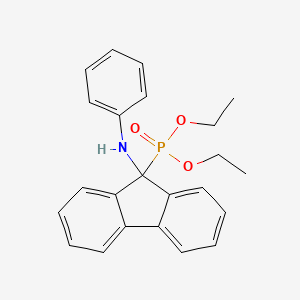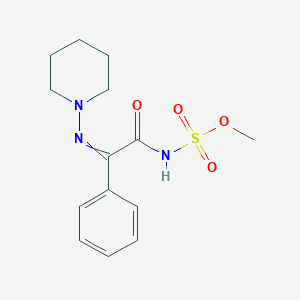
methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that plays a significant role in the pharmaceutical industry due to its presence in various drugs and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate typically involves the reaction of piperidine derivatives with phenyl-substituted reagents under specific conditions. One common method includes the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide: A fentanyl analog with similar structural features.
N-(piperidine-4-yl)benzamide: Another piperidine derivative with comparable biological activities.
Uniqueness
Methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate is unique due to its specific substitution pattern and the presence of the sulfamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62442-40-4 |
|---|---|
Molecular Formula |
C14H19N3O4S |
Molecular Weight |
325.39 g/mol |
IUPAC Name |
methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate |
InChI |
InChI=1S/C14H19N3O4S/c1-21-22(19,20)16-14(18)13(12-8-4-2-5-9-12)15-17-10-6-3-7-11-17/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,16,18) |
InChI Key |
FGSXKRVKZZYQPE-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)NC(=O)C(=NN1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


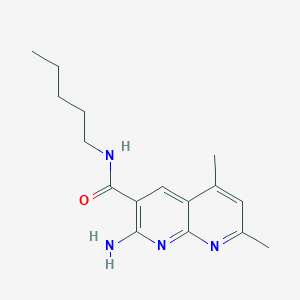
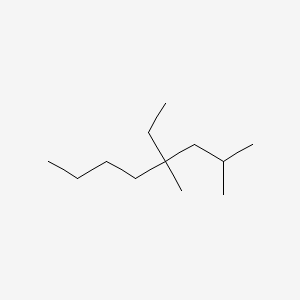
![1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535683.png)
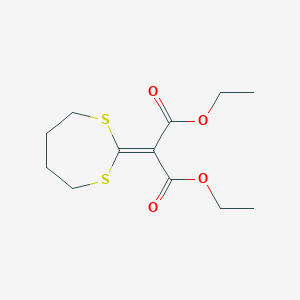
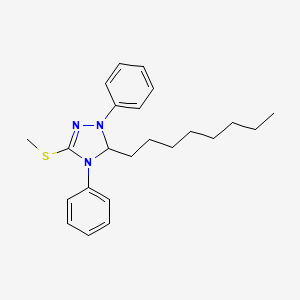
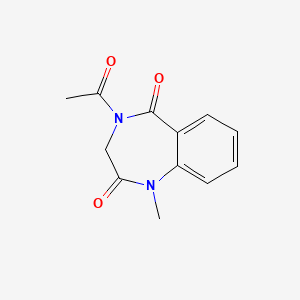
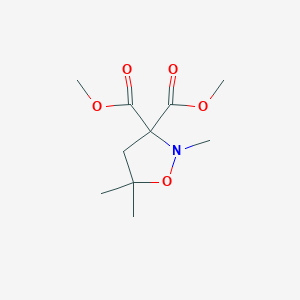
![1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14535712.png)
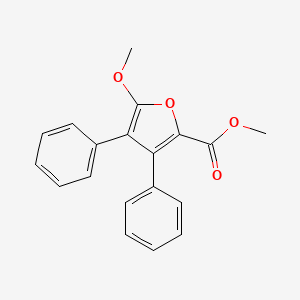
silane](/img/structure/B14535715.png)
